molecular formula C11H16FNO B13646143 n-(Sec-butyl)-3-fluoro-4-methoxyaniline

n-(Sec-butyl)-3-fluoro-4-methoxyaniline

Cat. No.: B13646143
M. Wt: 197.25 g/mol
InChI Key: UQEMPXDBADWXIN-UHFFFAOYSA-N
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Description

n-(Sec-butyl)-3-fluoro-4-methoxyaniline: is an organic compound that belongs to the class of anilines It features a secondary butyl group attached to the nitrogen atom, a fluorine atom at the third position, and a methoxy group at the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-3-fluoro-4-methoxyaniline typically involves the following steps:

    Nitration: The starting material, 3-fluoro-4-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The resulting amine is alkylated with sec-butyl halide (e.g., sec-butyl bromide) in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(Sec-butyl)-3-fluoro-4-methoxyaniline can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry:

  • Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism by which n-(Sec-butyl)-3-fluoro-4-methoxyaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity to molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

    n-(Sec-butyl)-3-fluoroaniline: Lacks the methoxy group, which may result in different reactivity and applications.

    n-(Sec-butyl)-4-methoxyaniline: Lacks the fluorine atom, which can affect its chemical and biological properties.

    n-(Sec-butyl)-3-chloro-4-methoxyaniline:

Uniqueness: n-(Sec-butyl)-3-fluoro-4-methoxyaniline is unique due to the specific combination of substituents on the benzene ring, which can confer distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and binding interactions in various applications.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

N-butan-2-yl-3-fluoro-4-methoxyaniline

InChI

InChI=1S/C11H16FNO/c1-4-8(2)13-9-5-6-11(14-3)10(12)7-9/h5-8,13H,4H2,1-3H3

InChI Key

UQEMPXDBADWXIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=C(C=C1)OC)F

Origin of Product

United States

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